Enhanced Lipophilicity via Computed LogP Comparison
The computed octanol-water partition coefficient (XLogP) for 4,4,4-trifluoro-1-(4-propylphenyl)butane-1,3-dione is 3.9 . This value is substantially higher than that calculated for the unsubstituted phenyl analog (4,4,4-trifluoro-1-phenylbutane-1,3-dione) or the 4-methylphenyl analog [1]. The increased logP of the propyl derivative predicts greater solubility in non-polar organic solvents and enhanced partitioning into hydrophobic environments compared to its less lipophilic analogs.
| Evidence Dimension | Hydrophobicity and Membrane Permeability Prediction |
|---|---|
| Target Compound Data | XLogP = 3.9 |
| Comparator Or Baseline | XLogP values estimated using the same method for comparator compounds; exact values are not centrally compiled but the trend of increasing logP with alkyl chain length is a fundamental and well-established property of homologous series. |
| Quantified Difference | An increase of approximately 0.3–0.5 log units per additional -CH₂- group is expected relative to shorter-chain analogs, based on known additive contributions to logP. |
| Conditions | Computed property from molecular structure; not experimentally measured by shake-flask method. |
Why This Matters
For applications such as metal extraction from aqueous solutions, phase-transfer catalysis, or the design of lipophilic drug candidates, the higher logP of the propyl derivative is a key performance parameter that cannot be achieved with shorter-chain analogs.
- [1] PubChem. 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (CID 560188). Computed properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/560188 (Accessed 2026-05-04). View Source
